Alimadol
Overview
Description
Alimadol is an opioid analgesic compound related to methadone. It is known by its chemical name, N-(3-methoxy-3,3-diphenylpropyl)-2-propen-1-amine. Despite its potential, this compound was never marketed for clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alimadol can be synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3-methoxy-3,3-diphenylpropylamine.
Allylation: The intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Alimadol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound into its reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives at the allyl group.
Scientific Research Applications
Alimadol has been studied primarily for its potential as an analgesic. Its applications span various fields:
Chemistry: Used as a reference compound in the study of opioid receptor interactions.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Explored for its analgesic properties, although it was never marketed.
Industry: Potential applications in the synthesis of related opioid compounds
Mechanism of Action
Alimadol exerts its effects by binding to opioid receptors, specifically the mu, kappa, and delta receptors. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The molecular pathways involved include the inhibition of adenylate cyclase and modulation of ion channels, which reduce neuronal excitability and pain perception .
Comparison with Similar Compounds
Similar Compounds
Methadone: A well-known opioid analgesic with a similar structure and mechanism of action.
Fentanyl: Another potent opioid analgesic with a different chemical structure but similar receptor binding properties.
Buprenorphine: A partial agonist at opioid receptors, used for pain management and opioid addiction treatment.
Uniqueness of Alimadol
This compound is unique due to its specific chemical structure, which includes a methoxy group and a diphenylpropylamine backbone. This structure contributes to its distinct pharmacological profile, although it shares similarities with methadone in terms of receptor binding and analgesic effects .
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Properties
IUPAC Name |
3-methoxy-3,3-diphenyl-N-prop-2-enylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-15-20-16-14-19(21-2,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-13,20H,1,14-16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWEWNANAHUNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200727 | |
Record name | Alimadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52742-40-2 | |
Record name | γ-Methoxy-γ-phenyl-N-2-propen-1-ylbenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52742-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alimadol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alimadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALIMADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ET970D66K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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